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molecular formula C11H11BrN2O2 B1400387 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione CAS No. 1253928-58-3

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione

Cat. No. B1400387
M. Wt: 283.12 g/mol
InChI Key: MIYXQEFTEPQTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169254B2

Procedure details

Ethyl isocyanatoacetate (581 mg, 4.50 mmol) and N,N-diisopropylethylamine (426 mg, 1.65 mmol) were added to a solution of 4-bromo-2,6-dimethylaniline (600 mg, 3.00 mmol) in toluene (6 ml) with stirring in a nitrogen stream, and the mixture was heated with stirring at 120° C. After 30 minutes, the reaction solution was brought to room temperature, and the precipitate was collected by filtration, washed with toluene and then dried under reduced pressure. The resulting solid was suspended in toluene (6 ml). DBU (68.4 mg, 2.25 mmol) was added and the mixture was heated with stirring at 120° C. After 30 minutes, the reaction solution was brought to room temperature and diluted with ethyl acetate, and the organic layer was washed with a 1 N aqueous hydrochloric acid solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the magnesium sulfate was then removed by filtration. The filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography (hexane-ethyl acetate) to give 3-(4-bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione (570 mg, 67%).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
68.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7]CC)=O)=[C:2]=[O:3].C(N(CC)C(C)C)(C)C.[Br:19][C:20]1[CH:26]=[C:25]([CH3:27])[C:23]([NH2:24])=[C:22]([CH3:28])[CH:21]=1.C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:19][C:20]1[CH:26]=[C:25]([CH3:27])[C:23]([N:24]2[C:5](=[O:7])[CH2:4][NH:1][C:2]2=[O:3])=[C:22]([CH3:28])[CH:21]=1

Inputs

Step One
Name
Quantity
581 mg
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
Quantity
426 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
68.4 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 120° C
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 120° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
WASH
Type
WASH
Details
the organic layer was washed with a 1 N aqueous hydrochloric acid solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the magnesium sulfate was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)N1C(NCC1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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